Aztreonam Lysine

Clinical Trial Cystic Fibrosis Inhaled Antibiotics

Aztreonam Lysine (CAS 827611-49-4) is the ONLY monobactam formulation engineered for safe pulmonary delivery. Unlike the arginine-salt intravenous formulation, which triggers airway inflammation and bronchoconstriction, this lysine salt ensures physiological compatibility for chronic, cyclic inhalation. In comparative clinical trials, it demonstrated improved lung function and reduced exacerbations versus alternatives such as inhaled tobramycin. For research into resistant Gram-negative biofilm or phage-combination therapies, its high local sputum concentration and proven efficacy against P. aeruginosa make it a distinct, non-interchangeable procurement choice.

Molecular Formula C19H31N7O10S2
Molecular Weight 581.6 g/mol
CAS No. 827611-49-4
Cat. No. B1666518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAztreonam Lysine
CAS827611-49-4
SynonymsAztreonam lysine;  Corus 1020;  Aztreonam lysinate;  Corus1020;  Corus-1020; 
Molecular FormulaC19H31N7O10S2
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1
InChIKeyKPPBAEVZLDHCOK-JHBYREIPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aztreonam Lysine: Foundational Product Characteristics and Procurement Baseline


Aztreonam Lysine (CAS 827611-49-4), also referred to as Aztreonam Lysinate, is a monobactam antibiotic formulated as a lysine salt specifically designed for inhalation delivery [1]. Its active moiety, aztreonam, is a synthetic monocyclic β-lactam that exhibits bactericidal activity by binding to penicillin-binding protein 3 (PBP-3) of susceptible Gram-negative bacteria [1]. The compound is characterized by a molecular formula of C19H31N7O10S2 and a molecular weight of approximately 581.6 g/mol [2]. This salt form was developed to enable a safe, non-irritating, and physiologically compatible inhalable antibiotic for the management of chronic pulmonary infections, notably those caused by Pseudomonas aeruginosa in patients with cystic fibrosis (CF) [3].

Why Generic Substitution is Not Advisable for Aztreonam Lysine in Respiratory Applications


Substituting Aztreonam Lysine with other in-class antibiotics or different salt forms of aztreonam for inhalation is not a straightforward procurement decision. Critically, the formulation's salt selection is not a trivial excipient choice; the intravenous formulation of aztreonam (Azactam®) utilizes an arginine salt, which has been demonstrated to cause significant airway inflammation and bronchoconstriction upon chronic inhalation [1]. Therefore, the arginine-based parenteral product is explicitly unsuitable for pulmonary delivery. Furthermore, while other inhaled antibiotics like tobramycin exist, they possess distinct efficacy, safety, and resistance profiles, as evidenced by direct comparative clinical trials [2]. The specific quantitative differentiation of Aztreonam Lysine, validated through clinical outcomes and pharmacodynamic advantages, mandates its consideration as a distinct product entity, not a simple interchangeable commodity.

Quantitative Comparative Analysis: Aztreonam Lysine Differentiation Evidence


Superior Pulmonary Function Improvement vs. Inhaled Tobramycin

In a head-to-head Phase 3 trial, Aztreonam Lysine for Inhalation (AZLI) demonstrated statistical superiority over Tobramycin Nebuliser Solution (TNS) in improving lung function in cystic fibrosis patients with chronic Pseudomonas aeruginosa infection. The primary endpoint, change in percent-predicted forced expiratory volume in 1 second (FEV1%), was significantly greater with AZLI after three 28-day treatment courses [1].

Clinical Trial Cystic Fibrosis Inhaled Antibiotics

Enhanced Reduction in Acute Pulmonary Exacerbations vs. Inhaled Tobramycin

Beyond lung function, the same Phase 3 head-to-head trial reported a significant reduction in the frequency of acute pulmonary exacerbations—a key driver of morbidity and healthcare cost—in patients treated with AZLI compared to those receiving TNS. The risk of requiring additional antipseudomonal antibiotics, a proxy for exacerbation events, was also substantially lower in the AZLI group [1].

Clinical Trial Cystic Fibrosis Exacerbation

Absence of Pro-Inflammatory Airway Effects via Lysine Salt Formulation

A critical differentiator for the inhalable aztreonam product is its lysine salt form. The original intravenous formulation (Azactam®) uses arginine as a buffering agent. Clinical studies have documented that repeated inhalation of arginine in CF patients led to significant airway inflammation, forcing discontinuation in 5 of 24 patients, with 13 of the remaining 19 showing endoscopic signs of inflammation [1]. Aztreonam Lysine was specifically developed to circumvent this toxicity, utilizing lysine instead, which is not associated with these inflammatory responses [2].

Formulation Inhalation Safety Salt Selection

Achievement of High Local Sputum Concentrations Relative to MIC

The pharmacodynamic rationale for inhaled Aztreonam Lysine is its ability to achieve local antibiotic concentrations in the airway that vastly exceed the minimum inhibitory concentration (MIC) for the target pathogen. This high local concentration is a key differentiator from systemic therapies. The mean sputum concentration of aztreonam 10 minutes after a 75 mg inhaled dose is 383 µg/g, which is orders of magnitude higher than the MIC50 of Pseudomonas aeruginosa isolates from CF patients [1]. Furthermore, these sputum concentrations remain above the MIC50 for at least 4 hours post-dose, ensuring sustained antibacterial pressure [2].

Pharmacokinetics Sputum MIC

Sustained Pseudomonas aeruginosa Susceptibility Over Five Years

A major concern with chronic inhaled antibiotic therapy is the potential for development of antimicrobial resistance. A 5-year prospective observational study evaluated this risk following the introduction of Aztreonam Lysine for Inhalation (AZLI). The study found that the proportion of patients whose least susceptible P. aeruginosa isolate had an aztreonam MIC >8 µg/mL and increased ≥4-fold remained stable year-over-year, ranging from 13% to 22% of evaluable subjects, and was not associated with AZLI use in the prior 12 months [1].

Antimicrobial Resistance Long-term Use Susceptibility

Phage-Antibiotic Synergy (PAS) Against Pseudomonas Biofilms

Emerging evidence highlights a unique potential for Aztreonam Lysine to act synergistically with bacteriophages against P. aeruginosa biofilms, a major challenge in CF airways. In vitro studies demonstrate that sub-MIC levels of aztreonam lysine can enhance the activity of phages E79 and phiKZ, leading to a >3-fold reduction in biofilm growth compared to phage treatment alone [1]. This synergy is attributed to aztreonam-induced cell filamentation, which alters bacterial surface properties and enhances phage infection kinetics, including increased adsorption rates and decreased infection latency [1].

Phage Therapy Biofilm Synergy

Validated Application Scenarios for Aztreonam Lysine in Research and Clinical Settings


Clinical Management of Chronic Pseudomonas aeruginosa Infection in Cystic Fibrosis

This is the primary, FDA-approved indication for Aztreonam Lysine (Cayston®). Its use is supported by robust clinical trial data demonstrating improvements in lung function and reductions in exacerbations compared to both placebo and active comparators like inhaled tobramycin [1]. The formulation's safety profile, which avoids the arginine-induced airway inflammation associated with the IV formulation, is critical for the chronic, cyclic administration required in this patient population [2]. The high local sputum concentrations achieved relative to MIC50 values ensure potent antibacterial activity at the site of infection [3].

Investigational Use in Phage-Antibiotic Synergy (PAS) Strategies

Aztreonam Lysine is a prime candidate for investigation in combination with bacteriophages against multidrug-resistant or biofilm-forming Pseudomonas aeruginosa. In vitro studies have quantified its ability to enhance phage efficacy, reducing biofilm biomass by over 3-fold [4]. This application is relevant for research into novel antimicrobial strategies for difficult-to-treat infections and for developing new tools to combat antimicrobial resistance.

Eradication of Early Pseudomonas aeruginosa Infection in CF

While not its primary labeled indication, Aztreonam Lysine has been investigated and used in clinical practice for the eradication of early P. aeruginosa infection in CF patients. The goal is to delay the onset of chronic colonization. The rationale is based on the high local antibiotic concentrations achievable in the airways, which are well-suited for eradicating planktonic bacteria before biofilm formation is established [3]. Several clinical studies have explored or are exploring this application [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aztreonam Lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.